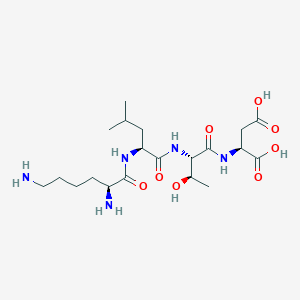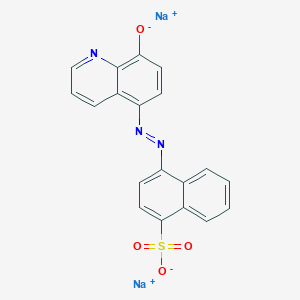![molecular formula C12H16N4O3 B12517643 N-[(2S)-2-acetamido-3-amino-3-oxopropyl]-2-aminobenzamide CAS No. 654644-64-1](/img/structure/B12517643.png)
N-[(2S)-2-acetamido-3-amino-3-oxopropyl]-2-aminobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2S)-2-acetamido-3-amino-3-oxopropyl]-2-aminobenzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes an acetamido group, an amino group, and a benzamide moiety
Métodos De Preparación
The synthesis of N-[(2S)-2-acetamido-3-amino-3-oxopropyl]-2-aminobenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzamide and N-acetyl-L-serine.
Coupling Reaction: The first step involves the coupling of 2-aminobenzamide with N-acetyl-L-serine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Purification: The crude product is then purified using techniques like column chromatography to obtain the desired compound in pure form.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Análisis De Reacciones Químicas
N-[(2S)-2-acetamido-3-amino-3-oxopropyl]-2-aminobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino groups, using reagents like alkyl halides or acyl chlorides to form substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction conditions such as reflux or room temperature, depending on the specific reaction.
Aplicaciones Científicas De Investigación
N-[(2S)-2-acetamido-3-amino-3-oxopropyl]-2-aminobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-[(2S)-2-acetamido-3-amino-3-oxopropyl]-2-aminobenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, depending on the specific biological context.
Comparación Con Compuestos Similares
N-[(2S)-2-acetamido-3-amino-3-oxopropyl]-2-aminobenzamide can be compared with other similar compounds such as:
N-[(2S)-2-amino-2-carboxyethyl]-L-glutamate: This compound has a similar amino acid-derived structure but differs in its functional groups and overall reactivity.
N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutyryl]-L-leucine: This compound shares a similar backbone but has different substituents, leading to distinct chemical and biological properties.
Propiedades
Número CAS |
654644-64-1 |
|---|---|
Fórmula molecular |
C12H16N4O3 |
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
N-[(2S)-2-acetamido-3-amino-3-oxopropyl]-2-aminobenzamide |
InChI |
InChI=1S/C12H16N4O3/c1-7(17)16-10(11(14)18)6-15-12(19)8-4-2-3-5-9(8)13/h2-5,10H,6,13H2,1H3,(H2,14,18)(H,15,19)(H,16,17)/t10-/m0/s1 |
Clave InChI |
BFNWTKCZHUOGTM-JTQLQIEISA-N |
SMILES isomérico |
CC(=O)N[C@@H](CNC(=O)C1=CC=CC=C1N)C(=O)N |
SMILES canónico |
CC(=O)NC(CNC(=O)C1=CC=CC=C1N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Naphthalenecarboxamide, N-[4-(aminocarbonyl)phenyl]-6-cyano-](/img/structure/B12517568.png)
![1-Methyl-7-phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12517574.png)
![1-Chloro-4-[(4-chlorobutyl)peroxy]butane](/img/structure/B12517576.png)
![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane](/img/structure/B12517582.png)




![6-Bromo-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12517614.png)
![[1-(3,4-difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B12517615.png)

![2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B12517629.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-6-chloroquinoline](/img/structure/B12517644.png)
![Benzaldehyde, 2-[(5-oxohexyl)oxy]-](/img/structure/B12517645.png)
